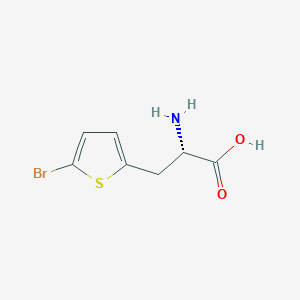

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(5-bromothiophen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKORPMMOJAJYLC-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Br)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375932 | |

| Record name | L-2-(5-Bromothienyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154593-58-5 | |

| Record name | (αS)-α-Amino-5-bromo-2-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154593-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2-(5-Bromothienyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

CAS Number: 154593-58-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a non-canonical amino acid with significant potential in medicinal chemistry and drug development. The document details its physicochemical properties, outlines a validated asymmetric synthesis protocol, provides in-depth analytical methodologies for characterization and chiral purity assessment, and explores its applications as a key building block in the design of novel therapeutics, particularly in the fields of oncology and protease inhibition. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, analysis, and application of this versatile compound.

Introduction: The Significance of Thiophene-Containing Amino Acids in Drug Discovery

This compound, also known as β-(5-Bromo-2-thienyl)-L-alanine, belongs to a class of non-canonical amino acids that are gaining increasing attention in the field of drug discovery. The incorporation of a thiophene ring into the amino acid scaffold introduces unique physicochemical properties, including altered lipophilicity, metabolic stability, and the potential for novel interactions with biological targets. These attributes make thiophene-containing amino acids valuable building blocks for the synthesis of peptidomimetics and small molecule drugs with enhanced pharmacological profiles. The bromine substituent on the thiophene ring further provides a handle for subsequent chemical modifications, allowing for the generation of diverse compound libraries for screening and optimization. This guide will delve into the technical details of this promising molecule, from its synthesis to its potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 154593-58-5 | [1] |

| Molecular Formula | C₇H₈BrNO₂S | [2] |

| Molecular Weight | 250.11 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 262 °C (decomposes) | [1] |

| Solubility | Soluble in some organic solvents such as ethanol and dichloromethane; insoluble in water. | [1] |

| Storage | Store at 2-8 °C under an inert atmosphere. |

Synthesis of this compound

The stereoselective synthesis of this compound is crucial for its application in drug discovery, where enantiomeric purity is paramount. Asymmetric synthesis methodologies are therefore the preferred routes. One of the most effective approaches involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.

Asymmetric Synthesis via Chiral Auxiliary

A validated method for the asymmetric synthesis of β-aryl-α-amino acids involves the diastereoselective alkylation of a chiral glycine enolate equivalent. This strategy provides high stereochemical control and is adaptable for the synthesis of a variety of non-canonical amino acids.[3]

Sources

- 1. chembk.com [chembk.com]

- 2. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | C7H8BrNO2S | CID 7016818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Building Block in Medicinal Chemistry

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid, a non-proteinogenic α-amino acid, has emerged as a significant building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, comprising a chiral amino acid core and a brominated thiophene moiety, offer a versatile scaffold for the synthesis of novel therapeutic agents. The thiophene ring, a bioisostere of the phenyl ring, can impart desirable pharmacokinetic properties, while the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering a foundational understanding for its application in research and development. This compound is noted as a valuable intermediate in the synthesis of various drugs, including potential precursors for anticancer medications.[1]

Core Physicochemical Characteristics

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective utilization in synthesis, formulation, and biological testing. The key properties of this compound are summarized below.

Structural and Molecular Profile

The molecular structure of this compound is characterized by a propanoic acid backbone with an amino group at the α-position (C2) and a 5-bromothiophen-2-yl group attached to the β-position (C3). The stereochemistry at the α-carbon is designated as (S).

Diagram: Chemical Structure of this compound

Caption: A generalized workflow for the synthesis of the target compound.

Exemplary Synthetic Protocol: Strecker Synthesis Approach

While various methods exist, the Strecker synthesis provides a classic and adaptable route.

Step 1: Formation of the α-Aminonitrile 5-Bromothiophene-2-carboxaldehyde is reacted with ammonia and a cyanide source (e.g., sodium cyanide) in a suitable solvent. This reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion to form the α-aminonitrile.

Step 2: Hydrolysis to the Amino Acid The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis. This step converts the nitrile group into a carboxylic acid, yielding the racemic amino acid.

Step 3: Enantiomeric Resolution To obtain the desired (S)-enantiomer, the racemic mixture must be resolved. This can be achieved through various techniques, including:

-

Classical resolution: Formation of diastereomeric salts with a chiral resolving agent (e.g., a chiral amine or acid), followed by fractional crystallization.

-

Enzymatic resolution: Utilizing an enzyme that selectively acts on one enantiomer, allowing for the separation of the desired (S)-form.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable precursor in the synthesis of a wide range of biologically active molecules.

Scaffold for Anticancer Agents

The thiophene ring is a common feature in many anticancer drugs. The ability to functionalize the bromine atom on the thiophene ring of this compound via cross-coupling reactions (e.g., Suzuki, Stille) allows for the rapid generation of diverse libraries of compounds for screening against various cancer targets. The amino acid moiety can also be incorporated into peptide-based therapeutics or peptidomimetics, which can target specific protein-protein interactions involved in cancer progression.

Building Block for Enzyme Inhibitors

The amino acid structure is fundamental to the design of enzyme inhibitors, particularly for proteases and kinases, which are critical targets in many diseases. The unique side chain of this compound can be exploited to achieve specific interactions within the active site of a target enzyme, leading to potent and selective inhibition.

Handling and Storage

For maintaining the integrity of this compound, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8 °C. [1]As with any chemical, appropriate personal protective equipment should be used when handling this compound, and it should be handled in a well-ventilated area.

Conclusion and Future Perspectives

This compound is a chiral building block with significant potential in the field of drug discovery. Its well-defined physicochemical properties, coupled with its synthetic accessibility, make it an attractive starting material for the development of novel therapeutics. Future research will likely focus on expanding the library of derivatives synthesized from this compound and exploring their biological activities against a broader range of therapeutic targets. The continued investigation of its properties and applications will undoubtedly contribute to the advancement of medicinal chemistry.

References

-

This compound Request for Quotation - ChemBK. (2024-04-09). Available at: [Link]

-

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid - PubChem. National Center for Biotechnology Information. Available at: [Link]

- Reaxys Database. Elsevier. (Subscription required)

- SciFinderⁿ. Chemical Abstracts Service. (Subscription required)

Sources

A Comprehensive Spectroscopic and Analytical Guide to (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development due to its potential as a building block for novel therapeutic agents. As with any chiral molecule destined for pharmaceutical applications, rigorous spectroscopic and analytical characterization is paramount to ensure structural integrity, purity, and stereochemical fidelity. This technical guide provides a comprehensive overview of the key spectroscopic data and analytical methodologies pertinent to this compound. In the absence of directly published experimental spectra, this guide leverages predictive models, data from analogous structures, and established principles of spectroscopic interpretation to offer a robust framework for its characterization. This document is intended to serve as an essential resource for researchers engaged in the synthesis, purification, and application of this and related compounds.

Introduction: The Significance of Spectroscopic Characterization

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. For this compound, the precise arrangement of the amino acid backbone in relation to the bromothiophene moiety is critical. Spectroscopic techniques provide the fundamental tools to confirm the covalent structure and stereochemistry, identify impurities, and quantify the enantiomeric excess. An erroneous structural assignment or the presence of undetected impurities can have profound consequences in drug discovery, leading to flawed structure-activity relationship (SAR) studies and potential safety concerns.

This guide is structured to provide both the theoretical underpinnings and practical insights into the spectroscopic analysis of the title compound. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Infrared (IR) spectroscopy for functional group identification, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity assessment.

Molecular Structure and Key Features

To contextualize the spectroscopic data, it is essential to first visualize the molecule's structure and identify its key components.

Figure 1. Chemical structure of this compound with atom numbering.

The molecule comprises a chiral center at the alpha-carbon (Cα), an amino group, a carboxylic acid group, and a methylene bridge connecting the alpha-carbon to the 2-position of a 5-brominated thiophene ring. This combination of functional groups dictates the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of publicly available experimental spectra for this compound, the following data is based on established NMR prediction algorithms and comparison with structurally similar compounds.[1][2][3]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H3 (Thiophene) | ~6.8 - 7.0 | Doublet | ~3.5 - 4.0 | Located on the carbon adjacent to the methylene group, its chemical shift is influenced by the electron-donating nature of the sulfur atom and the deshielding effect of the aromatic ring. It couples with H4. |

| H4 (Thiophene) | ~6.7 - 6.9 | Doublet | ~3.5 - 4.0 | Situated on the carbon adjacent to the bromine-bearing carbon, its chemical shift is influenced by the electronegativity of bromine. It couples with H3. |

| Hα (Alpha-proton) | ~4.0 - 4.3 | Triplet or Doublet of Doublets | J(Hα, Hβ) ≈ 5.0 - 8.0 | The alpha-proton is deshielded by the adjacent amino and carboxyl groups. Its multiplicity will depend on the coupling to the two diastereotopic beta-protons. |

| Hβ (Beta-protons) | ~3.2 - 3.5 | Multiplet | J(Hβ, Hα) ≈ 5.0 - 8.0, J(Hβa, Hβb) ≈ 14.0 - 16.0 | These diastereotopic protons are adjacent to the thiophene ring and the chiral center, leading to a complex splitting pattern. |

| -NH₂ (Amino) | Broad singlet | - | - | The chemical shift is highly dependent on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with the solvent. |

| -COOH (Carboxyl) | Broad singlet | - | - | Similar to the amino proton, the chemical shift of the carboxyl proton is variable and the peak is typically broad. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Carboxyl) | ~170 - 175 | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region. |

| C5 (Thiophene) | ~110 - 115 | This carbon is directly attached to the electronegative bromine atom, which influences its chemical shift. |

| C2 (Thiophene) | ~140 - 145 | The carbon atom of the thiophene ring attached to the side chain. |

| C3 (Thiophene) | ~125 - 130 | Aromatic carbon of the thiophene ring. |

| C4 (Thiophene) | ~128 - 133 | Aromatic carbon of the thiophene ring. |

| Cα (Alpha-carbon) | ~55 - 60 | The chiral carbon atom attached to the amino and carboxyl groups. |

| Cβ (Beta-carbon) | ~35 - 40 | The methylene carbon connecting the chiral center to the thiophene ring. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following protocol is recommended:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly for the exchangeable protons of the amino and carboxyl groups.[4]

-

Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. To confirm the identity of the NH₂ and COOH protons, a D₂O exchange experiment can be performed.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: To unambiguously assign the proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond H-C correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxylic acid, and bromothiophene moieties.[4][5]

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3400 - 3200 | N-H (Amino group) | Stretch | Medium, broad |

| 3300 - 2500 | O-H (Carboxylic acid) | Stretch | Very broad |

| ~3100 | C-H (Thiophene ring) | Stretch | Weak |

| 2960 - 2850 | C-H (Aliphatic) | Stretch | Medium |

| ~1710 | C=O (Carboxylic acid) | Stretch | Strong |

| 1640 - 1560 | N-H (Amino group) | Bend | Medium |

| 1470 - 1430 | C-H (Aliphatic) | Bend | Medium |

| ~1400 | C-O-H | Bend | Medium |

| ~800 | C-Br | Stretch | Strong |

| ~700 | C-S (Thiophene ring) | Stretch | Medium |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is commonly used. A small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first, followed by the spectrum of the sample. The background is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of C₇H₈BrNO₂S is approximately 250.11 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Therefore, peaks are expected at m/z ≈ 249 and 251.

-

Major Fragmentation Pathways: The fragmentation of α-amino acids is well-documented.[6][7] Common fragmentation pathways for this compound are predicted to include:

-

Loss of the carboxyl group (-COOH): This would result in a fragment ion at m/z ≈ 204/206.

-

Cleavage of the Cα-Cβ bond: This can lead to the formation of a bromothienylmethyl radical and an amino acid fragment, or a bromothienylmethyl cation at m/z ≈ 177/179.

-

Fragmentation of the thiophene ring: The thiophene ring itself can undergo fragmentation, although this is generally less favorable than the loss of the carboxyl group.[8][9]

-

Figure 2. Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids and is compatible with liquid chromatography. Electron ionization (EI) can also be used, which typically results in more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.

-

Tandem Mass Spectrometry (MS/MS): To further investigate the fragmentation pathways, MS/MS experiments can be performed. In this technique, the molecular ion is selected and then fragmented, and the masses of the resulting fragment ions are measured.

Chiral Analysis

Ensuring the enantiomeric purity of this compound is crucial for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[10][11]

Chiral HPLC Methodology

Since a specific method for this compound is not published, a general approach for the chiral separation of non-natural amino acids is proposed:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including amino acids.[12] Alternatively, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are also known to be effective for underivatized amino acids.[10]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic or basic additive to improve peak shape. For reversed-phase chiral HPLC, a mixture of water and an organic solvent like acetonitrile or methanol, with a suitable buffer, is used.

-

Detection: UV detection is suitable for this compound due to the presence of the thiophene chromophore. A detection wavelength in the range of 230-260 nm should be appropriate.

Experimental Protocol for Chiral HPLC Method Development

Figure 3. Workflow for chiral HPLC method development.

-

Column Screening: Screen a variety of chiral columns with different selectivities.

-

Mobile Phase Optimization: For the most promising column(s), optimize the mobile phase composition to achieve baseline separation of the two enantiomers.

-

Method Validation: Once a suitable separation is achieved, the method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.

Conclusion: A Framework for Confident Characterization

This technical guide has provided a comprehensive overview of the spectroscopic and analytical techniques required for the thorough characterization of this compound. While the absence of published experimental data necessitates a reliance on predictive methods and analogies to related compounds, the principles and protocols outlined herein provide a robust and scientifically sound framework for researchers.

By employing a combination of high-resolution NMR spectroscopy for structural elucidation, IR spectroscopy for functional group confirmation, mass spectrometry for molecular weight and fragmentation analysis, and chiral HPLC for enantiomeric purity assessment, scientists and drug development professionals can confidently verify the identity, purity, and stereochemical integrity of this important building block. Adherence to the detailed experimental protocols will ensure the generation of high-quality, reliable data, which is the cornerstone of successful research and development in the pharmaceutical industry.

References

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 2019. [6][7]

-

Infrared spectroscopy correlation table. Wikipedia. [4]

-

The Mass Spectra of the α-Amino Acids. Journal of the American Chemical Society, 1963.

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [8]

-

Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 1995. [9]

-

Simulate and predict NMR spectra. nmrdb.org. [1]

-

Predict 1H proton NMR spectra. nmrdb.org. [2]

-

PROSPRE - 1H NMR Predictor. prosper.wishartlab.com. [3]

-

Infrared Spectroscopy of Amino Acid Side Chains. The Journal of Purdue Undergraduate Research, 2016.

-

Fragmentation of the α-Amino Acid Methionine in Field Desorption Mass Spectrometry. Zeitschrift für Naturforschung B, 2014.

-

Download NMR Predict. Mestrelab Research.

-

Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Analytical and Bioanalytical Chemistry, 2021. [5]

-

Predict - NMRium demo. NMRium.

-

Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich. [10]

-

Chiral Separation of Natural and Unnatural Amino Acid Derivatives by micro-HPLC on a Ristocetin A Stationary Phase. Journal of Biochemical and Biophysical Methods, 2004. [11]

-

The Mass Spectra of the a-,Amino Acids. OSTI.GOV.

-

The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 1956.

-

3-Bromothiophene(872-31-1) IR2 spectrum. ChemicalBook.

-

IR Absorption Table. University of Colorado Boulder.

-

FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b)... ResearchGate.

-

2-Bromo-5-methylthiophene. PubChem.

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 2021. [12]

-

HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.

-

Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS.

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 2024.

-

(S)-2-Amino-3-(thiophen-3-yl)propanoic acid. Sigma-Aldrich.

-

(S)-2-amino-3-(thiophen-2-yl)propanoic acid hydrochloride. PubChem.

-

2-Amino-3-(thiophen-2-yl)propanoic acid 95%. AChemBlock.

-

(R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid. PubChem.

Sources

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. PROSPRE [prospre.ca]

- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 5. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 6. scispace.com [scispace.com]

- 7. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Executive Summary

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid is a non-canonical amino acid of significant interest in medicinal chemistry and drug development due to the unique structural and electronic properties conferred by its bromothiophene moiety. Accurate structural elucidation and purity assessment are paramount for its application, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose. This guide provides a comprehensive, field-proven analysis of the ¹H NMR spectrum of this compound. We will deconstruct the molecular structure to predict the spectral features, including chemical shifts and spin-spin coupling patterns, provide a robust experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of novel amino acid derivatives.

Introduction: The Imperative for Structural Verification

In the realm of drug discovery, the precise three-dimensional structure of a molecule dictates its biological activity. Non-canonical amino acids like this compound are valuable building blocks for creating peptides and small molecules with enhanced stability, novel conformations, and tailored pharmacological profiles. The introduction of a 5-bromothiophene ring creates a lipophilic, aromatic side chain with a specific electronic distribution that can engage in unique interactions with biological targets.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool that provides a detailed fingerprint of a molecule's structure.[1] By measuring the magnetic properties of hydrogen nuclei (protons) within a molecule, we can deduce their chemical environment, count their relative numbers, and determine their spatial relationships to neighboring protons. This guide explains the causality behind the expected ¹H NMR spectrum of the title compound, grounding predictions in fundamental principles and empirical data from related structures.

Molecular Structure and Unique Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule. The structure of this compound possesses a chiral center at the alpha-carbon (Cα), which has profound implications for the attached protons.

The key proton environments are:

-

Thiophene Ring Protons (H3, H4): Two aromatic protons on the thiophene ring.

-

Alpha-Proton (Hα): The single proton attached directly to the chiral Cα.

-

Beta-Protons (Hβa, Hβb): The two protons on the beta-carbon (Cβ), which are rendered chemically distinct by the adjacent chiral center. They are classified as diastereotopic.

-

Exchangeable Protons (-NH₂ and -COOH): The protons of the amine and carboxylic acid groups. Their visibility and chemical shift are highly dependent on the solvent, pH, and temperature.

Below is a diagram illustrating these distinct proton environments.

Caption: Labeled proton environments in the target molecule.

Theoretical ¹H NMR Spectral Prediction

A proactive analysis of the structure allows for a robust prediction of the ¹H NMR spectrum, which is crucial for accurate signal assignment. This prediction is based on established principles of chemical shielding and spin-spin coupling.

Chemical Shift (δ) Analysis

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton (a phenomenon known as deshielding), causing its signal to appear at a higher chemical shift (further downfield).

-

Thiophene Protons (H3, H4): Protons on a standard thiophene ring resonate between δ 7.0-7.4 ppm.[2][3] In our molecule, the bromine atom at C5 and the alkyl substituent at C2 exert significant influence. Bromine is an electron-withdrawing group, which will deshield the adjacent H4 proton. The alkyl sidechain at C2 will have a lesser effect on H3. The two protons are ortho-coupled and will appear as distinct doublets, typically in the δ 6.8-7.2 ppm range.

-

Alpha-Proton (Hα): The Hα proton is flanked by two electron-withdrawing groups: the carboxylic acid and the amino group. For amino acids, the Hα chemical shift typically falls between δ 3.5-4.5 ppm.[4][5]

-

Beta-Protons (Hβa, Hβb): These methylene protons are adjacent to both the chiral center and the electron-rich thiophene ring. Their diastereotopic nature means they will have different chemical shifts. They are expected to resonate in the δ 3.0-3.5 ppm range. Their proximity to the aromatic ring may subject them to anisotropic effects, further influencing their shift.

-

Exchangeable Protons (-NH₂, -COOH): These protons undergo rapid chemical exchange with the solvent and each other. In a non-protic solvent like DMSO-d₆, the carboxylic acid proton is highly deshielded and can appear as a very broad signal from δ 10-13 ppm.[6] The amine protons are typically observed as a broader signal between δ 7.5-8.5 ppm in DMSO-d₆. In D₂O, these protons will exchange with deuterium and their signals will disappear, a key diagnostic test.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted δ (ppm) | Influencing Factors |

|---|---|---|

| -COOH | 10.0 - 13.0 | Carboxylic acid group, solvent dependent |

| -NH₂ | 7.5 - 8.5 | Amino group, solvent dependent |

| H3, H4 | 6.8 - 7.2 | Thiophene ring, Br and alkyl substituents |

| Hα | 3.5 - 4.5 | Adjacent to -COOH and -NH₂ groups |

| Hβa, Hβb | 3.0 - 3.5 | Adjacent to chiral center and thiophene ring |

Spin-Spin Coupling (J) Analysis

Spin-spin coupling results in the splitting of NMR signals into multiplets, providing information about the number of protons on adjacent atoms.

-

Thiophene Protons: H3 and H4 are adjacent (vicinal) on the ring and will couple to each other. The typical coupling constant for ortho protons on a thiophene ring (³J) is in the range of 3.5-5.5 Hz.[7] Therefore, both the H3 and H4 signals are expected to be doublets.

-

Aliphatic Chain Protons: The Hα and Hβ protons form a complex spin system.

-

Hα Signal: Hα is coupled to the two diastereotopic protons, Hβa and Hβb. Because Hβa and Hβb are non-equivalent, they will have different coupling constants to Hα (³J_α,βa and ³J_α,βb). This will split the Hα signal into a doublet of doublets (dd).

-

Hβ Signals: Each Hβ proton is coupled to Hα and to the other Hβ proton (geminal coupling, ²J_βa,βb). Therefore, both Hβa and Hβb will also appear as a doublet of doublets (dd). This complex pattern is often referred to as an ABX system.

-

Table 2: Predicted Multiplicities and Coupling Constants

| Proton(s) | Multiplicity | Coupling Proton(s) | Expected J (Hz) |

|---|---|---|---|

| H3 | Doublet (d) | H4 | ³J ≈ 3.5 - 5.5 |

| H4 | Doublet (d) | H3 | ³J ≈ 3.5 - 5.5 |

| Hα | Doublet of Doublets (dd) | Hβa, Hβb | ³J ≈ 4 - 8 |

| Hβa | Doublet of Doublets (dd) | Hα, Hβb | ³J ≈ 4 - 8, ²J ≈ 12 - 16 |

| Hβb | Doublet of Doublets (dd) | Hα, Hβa | ³J ≈ 4 - 8, ²J ≈ 12 - 16 |

| -NH₂, -COOH | Broad Singlet (br s) | None (exchange) | N/A |

Experimental Protocol for High-Quality Data Acquisition

The trustworthiness of NMR data relies on a meticulously executed experimental protocol. Minor variations in sample preparation can significantly impact spectral quality.

Sample Preparation

-

Solvent Selection: The choice of deuterated solvent is critical.

-

DMSO-d₆ (Dimethyl sulfoxide-d₆): This is often the preferred solvent as its high polarity effectively dissolves the zwitterionic amino acid, and its non-protic nature allows for the observation of the exchangeable -NH₂ and -COOH protons.

-

D₂O (Deuterium oxide): Useful for confirming the identity of exchangeable protons, as they will be replaced by deuterium and their signals will vanish from the spectrum. The pH of the D₂O solution must be controlled, as it will affect the chemical shifts of the α- and β-protons.[8][9]

-

-

Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10] This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time without causing line broadening due to aggregation.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. A homogenous solution is essential for acquiring sharp, well-resolved peaks.

-

Filtration and Transfer: If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[10] Solid impurities will degrade the magnetic field homogeneity and broaden the spectral lines.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be used, although referencing to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) is common practice.

Spectrometer Setup and Data Acquisition

The following is a representative workflow for acquiring a standard ¹H NMR spectrum.

Caption: Standard workflow for ¹H NMR data acquisition.

Interpretation of the Representative Spectrum

A high-resolution ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit signals consistent with our predictions. The analysis proceeds by systematically assigning each signal.

-

Aromatic Region (δ 6.5-7.5 ppm): Two doublets will be present. Based on the deshielding effect of the bromine atom, the doublet at the higher chemical shift (e.g., ~δ 7.1 ppm) is assigned to H4, while the doublet at the slightly lower chemical shift (e.g., ~δ 6.9 ppm) is assigned to H3. The coupling constant for both doublets should be identical (³J ≈ 4-5 Hz).

-

Aliphatic Region (δ 3.0-4.5 ppm): This region will contain the complex signals for the propanoic acid backbone.

-

A doublet of doublets between δ 3.5-4.5 ppm, integrating to 1H, is assigned to Hα.

-

Two distinct doublet of doublets, integrating to 1H each, will appear between δ 3.0-3.5 ppm. These are the diastereotopic Hβa and Hβb protons.

-

-

Exchangeable Protons: In DMSO-d₆, a very broad signal downfield (δ > 10 ppm) corresponds to the -COOH proton. A second, broader signal, often integrating to 2H, in the δ 7.5-8.5 ppm region is assigned to the -NH₂ protons. Addition of a drop of D₂O to the NMR tube would cause these two signals to disappear, confirming their assignment.

Confirmation with 2D NMR Spectroscopy

For unambiguous assignment, especially of the complex Hα and Hβ signals, two-dimensional (2D) NMR experiments are invaluable.[11]

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between coupled protons. We would expect to see correlations between H3 and H4, and critically, between Hα and both Hβa and Hβb, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the H3 and H4 signals to their respective aromatic carbons, and the Hα/Hβ signals to their aliphatic carbons, providing another layer of structural verification.[12]

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A thorough understanding of chemical shift principles and coupling phenomena allows for a complete and confident assignment of every proton in the molecule. The characteristic doublets in the aromatic region, the complex doublet of doublets pattern for the aliphatic backbone, and the behavior of the exchangeable protons in different solvents provide a unique and definitive fingerprint. This guide provides the theoretical foundation and practical methodology for researchers to utilize ¹H NMR spectroscopy as a self-validating system for the structural confirmation and purity analysis of this important synthetic building block, ensuring the integrity of their downstream research and development efforts.

References

-

KPWu's group research site. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. [Link]

-

Satonaka, H. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

-

Hong, S.-J., et al. (2011). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. ResearchGate. [Link]

- Martin-Smith, M., et al. (1966). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the Chemical Society B: Physical Organic.

-

Maldonado, E., et al. (2010). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors. Magnetic Resonance in Chemistry. [Link]

-

Vogel, A., et al. (2002). 1H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Biophysical Chemistry. [Link]

-

Satonaka, H., Abe, Y., & Yamakawa, M. (1984). The Substituent Effects in Thiophene Compounds. II. 1 H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

-

SpectraBase. Thiophene - Optional[1H NMR] - Chemical Shifts. [Link]

-

University of Wisconsin. Typical proton chemical shifts for amino acids within a protein. [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

-

Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]

-

Ahrens, V. M., et al. (2021). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules. [Link]

-

University of Wisconsin. Identifying amino acids in protein NMR spectra. [Link]

-

Biological Magnetic Resonance Bank. (2012). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. [Link]

-

ResearchGate. (2017). The NMR interpretations of some heterocyclic compounds which are.... [Link]

-

Kato, T., et al. (2017). Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method. ResearchGate. [Link]

-

OpenOChem Learn. Interpreting. [Link]

-

NMR-Bio. (2025). NMR sample preparation guidelines. [Link]

-

Le, G., et al. (2024). N-Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry. [Link]

-

Jahnke, A. C., et al. (2014). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic... The Royal Society of Chemistry. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Silva, A. M. S., et al. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]

-

SpectraBase. 2-Bromo-5-(2-pyridyl)thiophene - Optional[1H NMR] - Chemical Shifts. [Link]

-

University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Jahnke, A. C., et al. (2014). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds. ResearchGate. [Link]

-

Doc Brown's Advanced Organic Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

-

ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... [Link]

-

The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

-

Hansen, K. B., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience. [Link]

-

Synthonix. This compound. [Link]

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. kpwulab.com [kpwulab.com]

- 5. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmrb.io [bmrb.io]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. researchgate.net [researchgate.net]

Mass spectrometry of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

An In-Depth Technical Guide to the Mass Spectrometry of (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound, a non-canonical amino acid of interest in drug discovery and chemical synthesis, using mass spectrometry. We delve into the foundational principles, from sample preparation to advanced tandem mass spectrometry (MS/MS) analysis. The guide offers detailed, field-proven protocols for electrospray ionization (ESI) coupled with liquid chromatography (LC), explains the causality behind experimental choices, and presents a predictive analysis of the compound's fragmentation behavior. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and similar halogenated, heterocyclic compounds.

Introduction and Analytical Significance

This compound is a synthetic amino acid derivative incorporating a brominated thiophene ring. Such non-canonical amino acids are pivotal building blocks in medicinal chemistry, often used to introduce specific structural or functional properties into peptides and small molecule drugs. The presence of the bromothiophene moiety can influence molecular conformation, receptor binding, and metabolic stability.

Mass spectrometry (MS) is an indispensable tool for the structural characterization and quantification of these complex molecules.[1] Its high sensitivity and specificity allow for precise mass determination and detailed structural elucidation through fragmentation analysis.[1] This guide focuses on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, a powerful combination that provides separation of complex mixtures and unambiguous identification of the target analyte.[2] The choice of electrospray ionization (ESI) is critical; as a "soft" ionization technique, it minimizes in-source fragmentation, allowing for the reliable detection of the intact protonated molecule—a prerequisite for subsequent structural analysis via collision-induced dissociation (CID).[3][4]

Core Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any analytical method development. These parameters directly influence instrument settings and expected spectral features.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO₂S | [5][6] |

| Average Molar Mass | 250.11 g/mol | [5] |

| Monoisotopic Mass (⁷⁹Br) | 248.94591 Da | [6] |

| Monoisotopic Mass (⁸¹Br) | 250.94387 Da | Calculated |

| Key Structural Features | Alanine backbone, 5-bromothiophen-2-yl side chain | [5] |

Analytical Workflow: From Sample to Spectrum

The successful analysis of this compound by LC-MS/MS follows a logical sequence of steps, each optimized to ensure data quality and reproducibility. The overall workflow is designed to achieve efficient ionization, accurate mass measurement, and informative fragmentation for structural confirmation.

Sources

- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Studying noncovalent protein complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. (R)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | C7H8BrNO2S | CID 7016818 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of Thiophene-Containing Amino Acids in Drug Discovery: A Technical Guide to Biological Activity

Abstract

The strategic incorporation of heterocyclic scaffolds into bioactive molecules is a cornerstone of modern medicinal chemistry. Among these, the thiophene ring stands out as a "privileged" structure, offering a unique combination of physicochemical properties that can enhance pharmacological activity. When integrated into the framework of amino acids, these thiophene moieties create a powerful class of building blocks for peptide and small molecule drug discovery. This technical guide provides an in-depth exploration of the diverse biological activities of thiophene-containing amino acids, intended for researchers, scientists, and drug development professionals. We will delve into their roles as potent enzyme inhibitors, broad-spectrum antimicrobial and anticancer agents, and modulators of neurological pathways. This guide emphasizes the mechanistic basis of their activity, provides field-proven experimental protocols for their evaluation, and presents a forward-looking perspective on their therapeutic potential.

The Thiophene Moiety: A Bioisostere with Strategic Advantages

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is often considered a bioisostere of the phenyl ring. However, its utility extends far beyond simple replacement. The presence of the sulfur atom imparts distinct electronic characteristics, lipophilicity, and conformational constraints that are crucial for modulating biological interactions.[1]

-

Electronic Properties: The sulfur atom's lone pair of electrons participates in the aromatic system, making the thiophene ring electron-rich and capable of engaging in various non-covalent interactions, including π-π stacking and hydrogen bonding.[2]

-

Lipophilicity and Pharmacokinetics: The thiophene moiety can alter a molecule's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This modification can lead to improved cellular uptake and bioavailability compared to parent compounds.[1]

-

Structural Rigidity: Incorporation of the thiophene ring into a peptide backbone or small molecule introduces a degree of conformational rigidity. This can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for its biological target.

These properties make thiophene-containing amino acids versatile building blocks for creating peptidomimetics and novel small molecules with enhanced pharmacokinetic profiles and unique pharmacological activities.[2]

Synthesis of Thiophene-Containing Amino Acids for Peptide Chemistry

The practical application of these novel amino acids in drug discovery relies on robust synthetic methodologies. They are typically prepared for use in Solid-Phase Peptide Synthesis (SPPS) with either 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protection on the α-amino group.[3][4] The Fmoc strategy is particularly prevalent due to its mild deprotection conditions, which are compatible with a wide range of acid-sensitive side-chain protecting groups.[3]

General Protocol for Fmoc-Protected Amino Acid Synthesis

The synthesis generally involves the reaction of the free amino acid with an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[3]

-

Dissolution: Dissolve the thiophene-containing amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution.

-

Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution while stirring vigorously at 0-5°C.

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for 4-12 hours.

-

Work-up: Dilute the reaction mixture with water and perform an ether wash to remove unreacted reagents and byproducts.

-

Acidification & Extraction: Acidify the aqueous layer with cold 1N HCl to a pH of ~2-3 to precipitate the Fmoc-protected amino acid. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

This protocol ensures the availability of high-purity building blocks essential for the reliable and controlled elongation of peptide chains during SPPS.[3][4]

Key Biological Activities and Therapeutic Applications

The incorporation of a thiophene ring into an amino acid structure unlocks a wide spectrum of biological activities. These derivatives have demonstrated significant potential as enzyme inhibitors, antimicrobial agents, anticancer therapeutics, and neurological probes.

Potent and Selective Enzyme Inhibition

Thiophene-containing molecules have shown remarkable efficacy as inhibitors of several key enzyme classes. The thiophene ring often acts as a critical pharmacophore that anchors the inhibitor within the enzyme's active site.

A series of thiophene-2-carboxylic and thiophene-3-carboxylic acids have been identified as a new class of potent D-Amino Acid Oxidase (DAO) inhibitors.[5] DAO is a flavoenzyme that degrades the neuromodulator D-serine, and its inhibition is a therapeutic strategy for schizophrenia.[5][6]

Mechanism of Inhibition: X-ray crystallography studies have revealed that the thiophene ring of these inhibitors engages in a substantial hydrophobic interaction with Tyr224 in the active site. This interaction forces Tyr224 into a "stacked" conformation, tightly closing the active site and preventing substrate access.[5] This contrasts with other DAO inhibitors that gain potency by extending into a secondary pocket, highlighting a unique mechanism for this thiophene series.[5]

Table 1: Inhibitory Activity of Thiophene Carboxylic Acids against D-Amino Acid Oxidase (DAO)

| Compound ID | Scaffold | Substituent (Position 5) | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1a | Thiophene-2-carboxylic acid | H | 7.8 | [5] |

| 1b | Thiophene-2-carboxylic acid | Fluoro | Potent | [5] |

| 1c | Thiophene-2-carboxylic acid | Chloro | Potent | [5] |

| 1d | Thiophene-2-carboxylic acid | Bromo | Potent | [5] |

| 2a | Thiophene-3-carboxylic acid | H | 4.4 |[5] |

Thiophene derivatives are promising candidates for developing anti-inflammatory agents through the inhibition of COX and LOX enzymes, which are central to the arachidonic acid cascade that produces pro-inflammatory prostaglandins and leukotrienes.[2][7][8] Some compounds exhibit dual COX/LOX inhibition, which is a highly desirable feature for a broad-spectrum anti-inflammatory drug with potentially reduced side effects.[9][10]

Mechanism of Action Visualization: The thiophene scaffold can be tailored to selectively target the active sites of these enzymes, blocking the conversion of arachidonic acid.

Caption: Inhibition of the Arachidonic Acid Pathway.

Broad-Spectrum Antimicrobial Activity

Thiophene-containing amino acids and their derivatives have demonstrated significant activity against a range of microbial pathogens, including drug-resistant strains.[11] Their mechanisms of action are diverse, making them attractive scaffolds for the development of new classes of antibiotics.

Mechanisms of Antimicrobial Action:

-

Enzyme Inhibition: Some thiophene compounds function as allosteric inhibitors of DNA gyrase, an essential bacterial enzyme for DNA replication, thereby preventing bacterial proliferation.[12]

-

Membrane Disruption: Certain thiophene-functionalized complexes can cause significant disruption of the bacterial cell membrane, leading to a loss of intracellular contents and cell death.[13] This is often accompanied by a depletion of the intracellular ATP pool.[13]

-

Inhibition of Cell Division: Thiophene-pyrimidine derivatives have been shown to target the FtsZ protein, a key component of the bacterial cell division machinery, leading to the inhibition of cytokinesis.[14]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives Against Bacterial Strains

| Compound Class | Bacterial Strain | MIC Range (µg/mL or mg/L) | Reference |

|---|---|---|---|

| Thiophene-based heterocycles | C. difficile | 2 - 4 µg/mL | [15] |

| 3-Halobenzo[b]thiophenes | S. aureus | 16 µg/mL | [16] |

| Thiophene Derivatives | Colistin-Resistant A. baumannii | 16 - 32 mg/L (MIC₅₀) | [11][17] |

| Thiophene Derivatives | Colistin-Resistant E. coli | 8 - 32 mg/L (MIC₅₀) |[11][17] |

Anticancer Activity and Apoptosis Induction

The thiophene scaffold is present in numerous compounds with potent antiproliferative activity against various cancer cell lines.[18] A significant mechanism underlying their anticancer effect is the induction of programmed cell death, or apoptosis.

Mechanism of Action: Several studies have shown that thiophene derivatives induce apoptosis through the intrinsic (mitochondrial) pathway.[19][20] This process typically involves:

-

Generation of Reactive Oxygen Species (ROS): The compound causes an increase in intracellular ROS levels.[20][21]

-

Mitochondrial Depolarization: Elevated ROS leads to a loss of the mitochondrial membrane potential.[20][21]

-

Caspase Activation: The disruption of mitochondrial integrity triggers the activation of downstream executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[19][20]

Caption: Intrinsic Apoptosis Pathway Induced by Thiophene Derivatives.

Table 3: Cytotoxicity of Thiophene Derivatives Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| F8 | CCRF-CEM (Leukemia) | CC₅₀ | 2.89 | [19][20] |

| F8 | Multiple Lines | CC₅₀ Range | 0.805 - 3.05 | [20] |

| Compound 480 | HeLa (Cervical) | IC₅₀ | 12.61 µg/mL | [21] |

| RAA5 | MOLT-4 (Leukemia) | IC₅₀ | 0.570 | [22] |

| RAA5 | CCRF-CEM (Leukemia) | IC₅₀ | 0.585 |[22] |

Applications in Neuroscience

Thiophene-based ligands functionalized with amino acids, termed "proteophenes," have emerged as powerful tools for studying neurodegenerative diseases like Alzheimer's.[23] These molecules can act as fluorescent probes that selectively bind to disease-associated protein aggregates, such as amyloid-β (Aβ) plaques and tau neurofibrillary tangles.[23] The specific amino acid functionality and its position along the thiophene backbone dictates the ligand's selectivity for different types of protein deposits, enabling the optical assignment of these pathological hallmarks in tissue sections.[23]

Experimental Protocols for Activity Assessment

To ensure scientific rigor and reproducibility, the evaluation of novel thiophene-containing amino acids requires standardized and well-validated experimental protocols. Here, we provide detailed methodologies for assessing key biological activities.

Protocol: Anticancer Cytotoxicity (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC₅₀). It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][24]

Workflow Visualization:

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Harvest cancer cells in their exponential growth phase. Seed 100 µL of a cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well flat-bottom plate. Include wells for "medium only" blanks. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[25]

-

Compound Treatment: Prepare serial dilutions of the thiophene-containing amino acid derivative in complete culture medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated and vehicle (e.g., DMSO) controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).[25]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[1]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[26]

-

Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 N HCl solution in 10% SDS) to each well.[23]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[1] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the "medium only" blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (Abs_sample / Abs_vehicle_control) * 100. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[25]

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[5][27]

Methodology:

-

Reagent Preparation:

-

Antimicrobial Stock: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., DMSO). Note the purity and potency.[28]

-

Bacterial Inoculum: From an 18-24 hour agar plate, select isolated colonies and suspend them in sterile broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[28] Dilute this suspension 1:150 in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL after it's added to the plate.[28]

-

-

Plate Setup:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the test compound stock (at 2x the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[29]

-

-

Inoculation: Inoculate each well (except the sterility control well) with 5 µL of the standardized bacterial inoculum. The final volume in each well will be ~100 µL. One column should serve as a positive control (broth + inoculum, no drug) and one well as a negative/sterility control (broth only).[29]

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[5] This can be confirmed by reading the optical density (OD) at 600 nm.

Future Perspectives

Thiophene-containing amino acids represent a highly promising and versatile class of molecules for drug discovery. Their ability to modulate a wide range of biological targets, from bacterial enzymes to cancer-related signaling pathways, underscores their vast therapeutic potential. Future research will likely focus on several key areas:

-

Structure-Activity Relationship (SAR) Optimization: Further exploration of substitutions on the thiophene ring will lead to the development of compounds with enhanced potency, selectivity, and improved ADME properties.

-

Peptide and Peptidomimetic Design: The incorporation of these amino acids into peptides can confer improved stability against proteolysis and enhanced receptor binding, opening new avenues for peptide-based therapeutics.

-

Novel Target Identification: High-throughput screening of thiophene-amino acid libraries against new biological targets will undoubtedly uncover novel therapeutic applications.

-

Drug Delivery Systems: For compounds with suboptimal solubility or bioavailability, formulation into advanced drug delivery systems, such as nanoparticles, could enhance their therapeutic efficacy.[21]

The continued exploration of this chemical space, grounded in a solid understanding of their biological mechanisms and guided by robust screening protocols, will undoubtedly yield the next generation of innovative therapeutics.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis.

- Ningbo Innopharmchem Co., Ltd. (n.d.). Innovating with Thiophene-Containing Amino Acids: Fmoc-D-3-(2-Thienyl)-alanine.

-

Kandil, F. A., et al. (2018). Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids. European Journal of Medicinal Chemistry, 157, 1234-1243. Retrieved from [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Retrieved from [Link]

-

El-Gohary, N. S., et al. (2020). Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorganic Chemistry, 102, 103890. Retrieved from [Link]

-

Wetzel, A., et al. (2007). Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry, 15(12), 4209-4217. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Williams, C. R., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295509. Retrieved from [Link]

-

Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

-

Riemer, A., et al. (2012). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Methods in Molecular Biology, 806, 177-186. Retrieved from [Link]

-

Singh, R., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Retrieved from [Link]

-

Singh, R., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Semantic Scholar. Retrieved from [Link]

-

Björk, L., et al. (2022). Proteophenes – Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. Chemistry – A European Journal, 28(62), e202201557. Retrieved from [Link]

-

Zhao, M., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(5), 8874–8880. Retrieved from [Link]

-

Various Authors. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. Retrieved from [Link]

-

Williams, C. R., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. OUCI. Retrieved from [Link]

-

Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15. Retrieved from [Link]

-

Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Retrieved from [Link]

-

Williams, C. R., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PMC. Retrieved from [Link]

-

Bax, B. D., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Proceedings of the National Academy of Sciences, 114(22), E4446–E4455. Retrieved from [Link]

-

Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5, 2. Retrieved from [Link]

-

Al-Tamimi, A. M., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3097. Retrieved from [Link]

-

Chen, Y. C., et al. (2018). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Scientific Reports, 8(1), 1-10. Retrieved from [Link]

-

Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers Media S.A.. Retrieved from [Link]

-

Duplantier, A. J., et al. (2018). Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Biochemical Journal, 475(15), 2511–2527. Retrieved from [Link]

-

Miró-Canturri, A., et al. (2024). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different concentrations against clinical colistin-resistant A. baumannii and E. coli. ResearchGate. Retrieved from [Link]

-

Konno, R. (2000). Methods for the Detection of D-Amino-Acid Oxidase. Methods in Molecular Biology, 142, 127-133. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2025). Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus. ResearchGate. Retrieved from [Link]

-

Shrestha, S., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133. Retrieved from [Link]

-

Al-Warhi, T., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. RSC Medicinal Chemistry, 15(2), 346-353. Retrieved from [Link]

-

Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. ResearchGate. Retrieved from [Link]

-

Khan, I., et al. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

-

Kumar, A., et al. (2012). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. Organic Letters, 14(21), 5444–5447. Retrieved from [Link]

-

Khan, I., et al. (2025). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. Retrieved from [Link]

-

Ali, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.org. Retrieved from [Link]

-

Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 105. Retrieved from [Link]

-

Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

Aly, A. A., et al. (2025). Design and synthesis of new thiophene derivatives together with their antitumor evaluations. ResearchGate. Retrieved from [Link]

-

Filali, I., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4320. Retrieved from [Link]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. frontiersin.org [frontiersin.org]

- 7. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. | Semantic Scholar [semanticscholar.org]

- 9. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 12. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]